(2S)-2-methoxy-2-(oxan-4-yl)acetic acid
Description
Properties
IUPAC Name |
(2S)-2-methoxy-2-(oxan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-7(8(9)10)6-2-4-12-5-3-6/h6-7H,2-5H2,1H3,(H,9,10)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOOVJFLSECKW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](C1CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds vary in substituents at the α-carbon, altering physicochemical properties and biological activities. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of (2S)-2-Methoxy-2-(oxan-4-yl)acetic Acid with Analogues
*Estimated values based on substituent contributions.
Key Findings
Lipophilicity Trends :
- The oxan-4-yl group increases lipophilicity compared to unsubstituted acetic acid but less than aromatic substituents (e.g., naphthyl in ).
- Methoxy groups slightly reduce logP compared to alkyl chains but enhance solubility in polar solvents .
Acidity :
- Electron-withdrawing groups (e.g., oxan-4-yl, methoxy) lower the pKa of the carboxylic acid (increasing acidity) relative to unsubstituted acetic acid (pKa ~2.5).
The oxan-4-yl group in the target compound may improve blood-brain barrier permeability in drug design due to its moderate lipophilicity .
Preparation Methods
Core Reaction Mechanism
The primary synthetic route involves a nucleophilic substitution reaction between tetrahydropyran-4-methanol and a chloroacetic acid derivative. The hydroxyl group of tetrahydropyran-4-methanol attacks the electrophilic carbon in chloroacetic acid, displacing the chloride ion and forming the ether linkage.
Key Reaction Conditions:
Stereochemical Control
The (2S)-configuration is achieved through:
-
Chiral Auxiliaries: Use of (R)- or (S)-oxazolidinones to direct asymmetric induction during the substitution step.
-
Enzymatic Resolution: Hydrolysis of racemic mixtures using lipases (e.g., Candida antarctica lipase B) to isolate the (2S)-enantiomer with >90% enantiomeric excess.
Table 1: Comparative Yields for Stereochemical Control Methods
| Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Chiral Auxiliary | (S)-Oxazolidinone | 68 | 85 |
| Enzymatic Resolution | Candida antarctica B | 72 | 92 |
Oxidation and Functional Group Interconversion
Oxidation of Alcohol Intermediates
Secondary alcohols derived from tetrahydropyran precursors are oxidized to carboxylic acids using Jones reagent (CrO3/H2SO4) or potassium permanganate (KMnO4).
Reaction Scheme:
Optimization Data:
Methoxy Group Introduction
The methoxy group is introduced via Williamson ether synthesis:
-
Deprotonation of the hydroxyl group at the 2-position using NaH.
Critical Note: Excess methyl iodide (>1.5 equivalents) ensures complete methylation, minimizing diastereomer formation.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing efficiency, achieving 85% yield at 100 g/hour throughput. Key parameters:
-
Residence Time: 15 minutes
-
Temperature Gradient: 70°C to 25°C for crystallization.
Purification Techniques
-
Chromatography: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) removes diastereomeric impurities.
-
Crystallization: Ethanol/water (3:1) at −20°C yields >99% purity.
Table 2: Industrial-Scale Yield and Purity Data
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Yield (%) | 72 | 85 |
| Purity (%) | 95 | 99 |
| Throughput (g/day) | 500 | 2400 |
Mechanistic Insights and Byproduct Analysis
Anchimeric Assistance in Ether Formation
Steric hindrance from the tetrahydropyran ring promotes anchimeric assistance during nucleophilic substitution, reducing byproducts like elimination compounds. Computational studies (DFT) confirm a 15 kcal/mol lower activation energy for the anchimerically assisted pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
